molecular formula C16H21N B176474 4-(1-Adamantyl)aniline CAS No. 1459-48-9

4-(1-Adamantyl)aniline

Cat. No.: B176474
CAS No.: 1459-48-9
M. Wt: 227.34 g/mol
InChI Key: JMBDVVUBXKXCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Adamantyl)aniline is an organic compound with the molecular formula C16H21N. It is also known as 4-(Adamantan-1-yl)aniline. This compound features an adamantane moiety attached to an aniline group, making it a unique structure with interesting chemical properties. It is a colorless to yellow liquid that is soluble in many organic solvents such as alcohols and ethers but insoluble in water .

Mechanism of Action

Target of Action

4-(1-Adamantyl)aniline, also known as 4-(adamantan-1-yl)aniline, is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various targets, leading to diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that this compound could potentially affect various biochemical pathways.

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drug molecules, which can improve their pharmacological properties . This suggests that this compound could potentially have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . This suggests that this compound could potentially have diverse molecular and cellular effects.

Action Environment

The adamantane moiety is known for its non-planar three-dimensional shape and hydrophobic nature . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Adamantyl)aniline can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of aniline with adamantane bromide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution and hydrolysis steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems are often used to enhance efficiency and control reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Adamantyl)aniline is unique due to its combination of the adamantane moiety with an aniline group, providing a distinct set of chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

4-(1-adamantyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBDVVUBXKXCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344654
Record name 4-(1-Adamantyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-48-9
Record name 4-(1-Adamantyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 mL of ethyl acetate was added to 678 mg (2.07 mmol) of tert-butyl [4-(adamantan-1-yl)phenyl]carbamate, and then 4 mL of 4N hydrogen chloride/ethyl acetate was added at 0° C. The mixture was stirred at room temperature for 10 hours. The solvent was distilled off under reduced pressure, and ethyl acetate was added to the residue. The resultant was washed with an aqueous sodium hydrogen carbonate solution and saturated saline in this order, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, thereby quantitatively giving 4-(adamantan-1-yl)aniline.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl [4-(adamantan-1-yl)phenyl]carbamate
Quantity
678 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Adamantyl)aniline
Reactant of Route 2
4-(1-Adamantyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1-Adamantyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1-Adamantyl)aniline
Reactant of Route 5
4-(1-Adamantyl)aniline
Reactant of Route 6
4-(1-Adamantyl)aniline
Customer
Q & A

Q1: What is the significance of 4-(1-Adamantyl)aniline in the context of antiviral research?

A1: this compound is a key structural component in the development of novel antiviral agents against influenza A virus. Specifically, it has been incorporated into conjugates with amantadine variants like rimantadine and diamantadine. [] These conjugates demonstrate inhibitory activity against multiple amantadine-resistant M2 mutant influenza A viruses, including those with L26F and S31N mutations. [] This is significant because existing drugs like amantadine are ineffective against these resistant strains.

Q2: How do these this compound containing conjugates interact with the influenza A virus?

A2: While the exact mechanism of action is still under investigation, research suggests that these conjugates might not work by simply blocking the M2 ion channel, a known target of amantadine. [] Electrophysiology experiments showed limited or no blocking activity against M2 S31N channels, even though the conjugates inhibited viral replication in cell culture. [] This suggests a more complex mechanism of action that requires further research to elucidate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.